molecular formula C10H15ClN2O B2544224 4-(2-aminoethyl)-N-methylbenzamide hydrochloride CAS No. 2094641-30-0

4-(2-aminoethyl)-N-methylbenzamide hydrochloride

Cat. No.: B2544224
CAS No.: 2094641-30-0
M. Wt: 214.69
InChI Key: OFNQNDNJJIMYML-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69. The purity is usually 95%.
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Scientific Research Applications

Polarizability and Molar Refraction

A study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate analyzed its density and refractive index in aqueous solutions. The research aimed to understand the drug's molar refraction and polarizability effects, important parameters for its physical properties and interactions with biological molecules. Increased polarizability was observed with rising drug concentration, suggesting potential implications for its efficacy and interaction mechanisms (R. Sawale, T. Kalyankar, R. George, S. Deosarkar, 2016).

Environmental Remediation

Research on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide created a composite material for removing Ni(II) from aqueous solutions. This innovative approach utilized the compound's chelating properties to effectively adsorb and remove heavy metals from water, demonstrating a novel application in environmental cleanup efforts. The study highlighted the material's high removal efficiency and the potential for adaptation to other contaminants (N. Rahman, M. Nasir, 2019).

Thermal Stability Analysis

An investigation into the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applied dynamic scanning calorimetry to predict the compound's safety and stability under various conditions. This research is crucial for understanding the safe handling, storage, and application of such compounds in pharmaceutical formulations and other chemical products. The study provided key insights into the compound's decomposition temperatures and energy release, informing its practical applications and hazard assessments (Yunbo Cong, Chunsheng Cheng, 2021).

Safety and Hazards

AEBSF is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should not be released into the environment and should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

A study has been conducted on the synthesis and structure analysis of a novel 4-(2-aminoethyl)morpholine substituted cyclotriphosphazene . This suggests that similar research could be conducted on “4-(2-aminoethyl)-N-methylbenzamide hydrochloride” in the future.

Mechanism of Action

Target of Action

The primary targets of 4-(2-aminoethyl)-N-methylbenzamide hydrochloride are serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, such as digestion, blood clotting, and immune response.

Mode of Action

This compound acts as an irreversible inhibitor of these serine proteases . It covalently modifies the hydroxyl group of serine residues in the active site of these enzymes, thereby preventing them from catalyzing their respective reactions .

Biochemical Pathways

The inhibition of serine proteases by this compound affects several biochemical pathways. For instance, the inhibition of thrombin would affect the blood clotting cascade, potentially leading to a decrease in clot formation. Similarly, the inhibition of digestive enzymes like chymotrypsin and trypsin could impact protein digestion and absorption .

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be readily absorbed and distributed in the body. Its stability at low pH values also indicates that it might be resistant to degradation in the acidic environment of the stomach.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of serine protease activity. This can lead to alterations in the processes regulated by these enzymes, such as digestion, blood clotting, and immune response .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH, with greater stability observed at lower pH values . Additionally, factors such as temperature and the presence of other substances in the environment could potentially influence its solubility and hence its bioavailability.

Properties

IUPAC Name

4-(2-aminoethyl)-N-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12-10(13)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNQNDNJJIMYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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